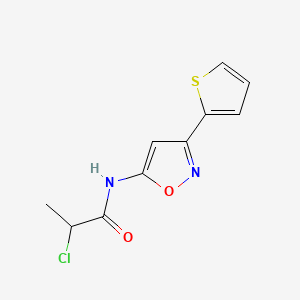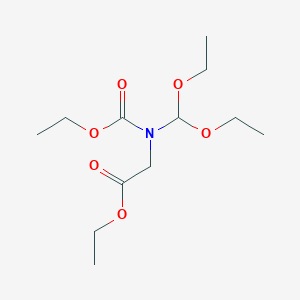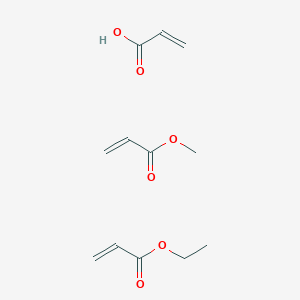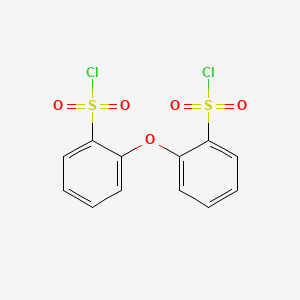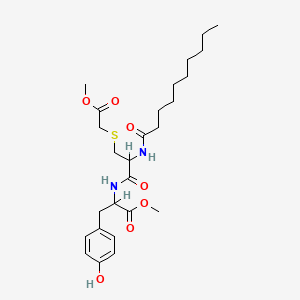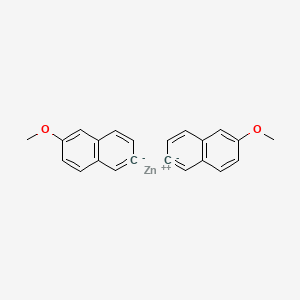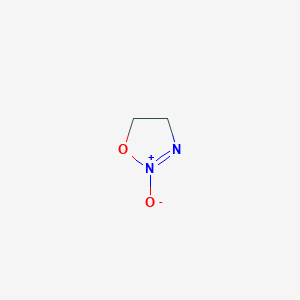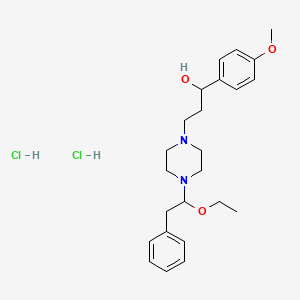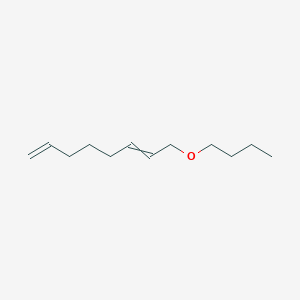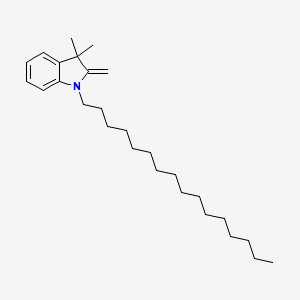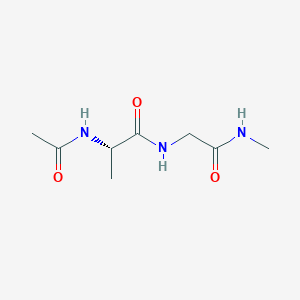![molecular formula C16H12N2O2 B14680992 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31717-47-2](/img/structure/B14680992.png)
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinylidene group attached to a naphthalenone core, with a hydroxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one typically involves the condensation of 2-hydroxybenzohydrazide with 1,4-naphthoquinone under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or naphthalenone derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyphenyl group may participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(2-Hydroxyphenyl)hydrazinylidene]benzene-1(4H)-one: Similar structure but with a benzene core instead of naphthalene.
4-[2-(2-Hydroxyphenyl)hydrazinylidene]anthracene-1(4H)-one: Contains an anthracene core, leading to different electronic properties.
Uniqueness
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one is unique due to its naphthalenone core, which imparts distinct electronic and steric properties compared to its benzene or anthracene analogs
Eigenschaften
CAS-Nummer |
31717-47-2 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-[(2-hydroxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-9-13(11-5-1-2-6-12(11)15)17-18-14-7-3-4-8-16(14)20/h1-10,19-20H |
InChI-Schlüssel |
MJENMIQSUZFAGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


